molecular formula C15H47ClN2Si5 B1513440 Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane CAS No. 318974-69-5

Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

Cat. No.: B1513440
CAS No.: 318974-69-5
M. Wt: 431.4 g/mol
InChI Key: UCJNZOHHMSKSRP-UHFFFAOYSA-N
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Description

The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is a silylating agent commonly used in organic synthesis. This mixture is particularly effective for the silylation of hydroxy-compounds, making it a valuable reagent in various chemical reactions . The compound is a combination of chlorotrimethylsilane and hexamethyldisilazane, both of which are organosilicon compounds known for their reactivity and versatility in chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of hexamethyldisilazane involves the reaction of trimethyl chlorosilane with ammonia. The process typically includes the following steps :

    Addition of Trimethyl Chlorosilane: Trimethyl chlorosilane is added to a reaction kettle and stirred while the temperature is reduced.

    Introduction of Ammonia: Ammonia is introduced into the trimethyl chlorosilane, with careful control of the ammonia-adding speed to maintain the temperature at or below 100°C and the pressure at or below 0.2 MPa.

    Separation: A salt dissolving agent is added, and the mixture is allowed to stand for layering. The upper layer is the crude product of hexamethyldisilazane.

Industrial Production Methods

Industrial production of chlorotrimethylsilane typically involves the direct process, which is the reaction of methyl chloride with a silicon-copper alloy. This process also produces dimethyldichlorosilane and other methylated silanes .

Chemical Reactions Analysis

Scientific Research Applications

Mechanism of Action

The mechanism of action of the Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane involves the formation of a silyl ether through the reaction of chlorotrimethylsilane with a nucleophile. This reaction typically proceeds via the following steps :

    Nucleophilic Attack: The nucleophile attacks the silicon atom, displacing the chloride ion.

    Formation of Silyl Ether: The resulting product is a silyl ether, which is more stable and less reactive than the original hydroxyl compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane is unique due to its combination of two reactive organosilicon compounds, providing enhanced reactivity and versatility in chemical synthesis. This mixture is particularly effective in silylation reactions, offering advantages over using either compound alone .

Properties

IUPAC Name

chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C6H19NSi2.C3H9ClSi/c2*1-8(2,3)7-9(4,5)6;1-5(2,3)4/h2*7H,1-6H3;1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCJNZOHHMSKSRP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)N[Si](C)(C)C.C[Si](C)(C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H47ClN2Si5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80746893
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

431.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

318974-69-5
Record name 1,1,1-Trimethyl-N-(trimethylsilyl)silanamine--chloro(trimethyl)silane (2/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80746893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Reactant of Route 2
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Reactant of Route 3
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane
Reactant of Route 4
Reactant of Route 4
Chloro(trimethyl)silane;[dimethyl-(trimethylsilylamino)silyl]methane

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